1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1072876-84-6
VCID: VC3057377
InChI: InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(17)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2
SMILES: C1CN(CCN1)CC(=O)C2=C(C=C(C=C2)F)F
Molecular Formula: C12H14F2N2O
Molecular Weight: 240.25 g/mol

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one

CAS No.: 1072876-84-6

Cat. No.: VC3057377

Molecular Formula: C12H14F2N2O

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one - 1072876-84-6

Specification

CAS No. 1072876-84-6
Molecular Formula C12H14F2N2O
Molecular Weight 240.25 g/mol
IUPAC Name 1-(2,4-difluorophenyl)-2-piperazin-1-ylethanone
Standard InChI InChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(17)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2
Standard InChI Key FDMVIOYRDQIFOZ-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC(=O)C2=C(C=C(C=C2)F)F
Canonical SMILES C1CN(CCN1)CC(=O)C2=C(C=C(C=C2)F)F

Introduction

Chemical Properties and Structure

Basic Identification

1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one is a well-defined chemical entity with specific identification parameters. These parameters are essential for proper cataloging, reference, and utilization in research settings.

Table 1: Identification Parameters of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one

ParameterValue
CAS Number1072876-84-6
IUPAC Name1-(2,4-difluorophenyl)-2-piperazin-1-ylethanone
Molecular FormulaC₁₂H₁₄F₂N₂O
Molecular Weight240.25 g/mol

This compound features a piperazine heterocycle (a six-membered ring containing two nitrogen atoms at positions 1 and 4), connected to an ethanone group, which is further bonded to a 2,4-difluorophenyl moiety.

Structural Representation

The molecular structure of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one can be represented using various notations that enable precise identification in chemical databases and literature.

Table 2: Structural Notations for 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one

Notation TypeValue
Standard InChIInChI=1S/C12H14F2N2O/c13-9-1-2-10(11(14)7-9)12(17)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2
Standard InChIKeyFDMVIOYRDQIFOZ-UHFFFAOYSA-N
SMILESC1CN(CCN1)CC(=O)C2=C(C=C(C=C2)F)F
Canonical SMILESC1CN(CCN1)CC(=O)C2=C(C=C(C=C2)F)F

These notations provide unique identifiers that facilitate accurate database searching and structural comparison with related compounds.

Synthesis and Preparation

General Synthetic Approach

The synthesis of 1-(2,4-Difluorophenyl)-2-(piperazin-1-yl)ethan-1-one typically involves the reaction of 2,4-difluorobenzoyl chloride with piperazine in the presence of a suitable base. This synthetic route represents a common method for creating the key structural elements of this compound.

Table 3: Key Reagents for Standard Synthesis

ComponentRole in Synthesis
2,4-Difluorobenzoyl chlorideElectrophilic partner providing the difluorophenyl-ethanone portion
PiperazineNucleophilic partner providing the piperazine portion
Triethylamine or DIPEABase to neutralize generated HCl and facilitate the reaction
Dichloromethane (DCM)Common solvent for this type of reaction

Detailed Synthetic Procedure

The synthesis typically proceeds according to the following steps:

  • Dissolution of 2,4-difluorobenzoyl chloride in dichloromethane at controlled temperature (usually 0-5°C)

  • Addition of a solution containing piperazine and a tertiary amine base (such as triethylamine or N,N-diisopropylethylamine)

  • Gradual warming to room temperature with continued stirring for several hours to ensure complete reaction

  • Purification through techniques such as flash chromatography to isolate the desired product

This synthetic approach is analogous to methods used for preparing related compounds with piperazine moieties and substituted phenyl groups, which are common in pharmaceutical research contexts.

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